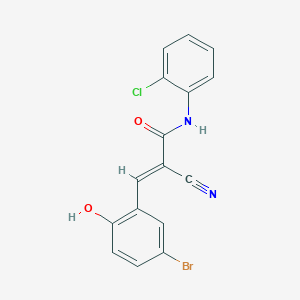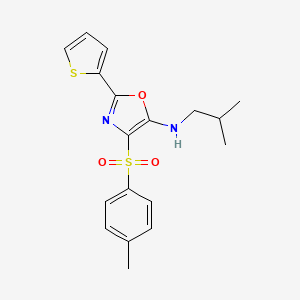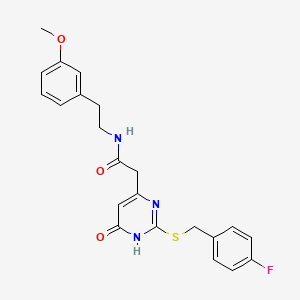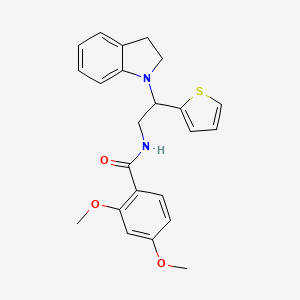
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It belongs to the class of compounds known as enamide derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to produce.
Direcciones Futuras
There are several future directions for the study of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide. One potential area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Métodos De Síntesis
The synthesis of (2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl cyanoacetate to yield the final product.
Aplicaciones Científicas De Investigación
(2E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential application in the treatment of various diseases. One of the main areas of research has been its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of cancer therapies.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2/c17-12-5-6-15(21)10(8-12)7-11(9-19)16(22)20-14-4-2-1-3-13(14)18/h1-8,21H,(H,20,22)/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEAYLDAVNJGTE-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)
![{2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2407021.png)



![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)
![6-Tert-butyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2407034.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)
![N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-yl]methanimidamide](/img/structure/B2407039.png)
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)

